molecular formula C16H12FN7O B10924733 5-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

5-(4-fluorophenyl)-N-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10924733
M. Wt: 337.31 g/mol
InChI Key: VQCGRMYVRRZMBI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Pyrazole Moiety: The pyrazole ring is typically introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated ketones.

    Final Coupling: The final step involves coupling the triazolopyrimidine core with the pyrazole moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC (Dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile scaffold for drug development.

Properties

Molecular Formula

C16H12FN7O

Molecular Weight

337.31 g/mol

IUPAC Name

5-(4-fluorophenyl)-N-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C16H12FN7O/c1-23-7-6-14(22-23)21-15(25)13-8-12(10-2-4-11(17)5-3-10)20-16-18-9-19-24(13)16/h2-9H,1H3,(H,21,22,25)

InChI Key

VQCGRMYVRRZMBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F

Origin of Product

United States

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